molecular formula C11H12N2O6 B494554 4-Tert-butyl-2,5-dinitrobenzoic acid

4-Tert-butyl-2,5-dinitrobenzoic acid

Cat. No.: B494554
M. Wt: 268.22g/mol
InChI Key: MQVWXWBIULIBPZ-UHFFFAOYSA-N
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Description

4-Tert-butyl-2,5-dinitrobenzoic acid is a benzoic acid derivative research chemical with the molecular formula C11H12N2O6 and a molecular weight of 268.22 g/mol . Its structure features a carboxylic acid group and two strong electron-withdrawing nitro groups on the aromatic ring, which can significantly influence the compound's electronic properties and reactivity in synthetic pathways . The presence of a bulky tert-butyl group adds steric influence and can enhance the lipophilicity of the molecule. As a specialty benzoic acid derivative, it serves as a valuable building block in organic synthesis and medicinal chemistry research for the development of novel compounds, such as amide derivatives . It is recommended to store the product sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12N2O6

Molecular Weight

268.22g/mol

IUPAC Name

4-tert-butyl-2,5-dinitrobenzoic acid

InChI

InChI=1S/C11H12N2O6/c1-11(2,3)7-5-8(12(16)17)6(10(14)15)4-9(7)13(18)19/h4-5H,1-3H3,(H,14,15)

InChI Key

MQVWXWBIULIBPZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity

One of the primary applications of 4-tert-butyl-2,5-dinitrobenzoic acid is in the development of anti-inflammatory drugs. Research has shown that derivatives of this compound can exhibit significant anti-inflammatory effects. For instance, compounds synthesized from similar structures have been evaluated for their ability to inhibit inflammation in vivo. A study demonstrated that certain derivatives exhibited inhibition percentages comparable to established anti-inflammatory drugs like indomethacin .

Case Study: Synthesis and Evaluation

A series of experiments were conducted to synthesize various derivatives of this compound. The synthesis involved the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids. The resulting compounds were characterized spectroscopically and tested for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that several derivatives showed promising activities, with inhibition rates ranging from 39% to over 54% .

CompoundInhibition Percentage (%)Comparison Drug
4a54.239Indomethacin
4i54.130Indomethacin

Materials Science

Self-Assembly and Molecular Interactions

In materials science, this compound has been studied for its self-assembly properties directed by hydrogen bonding interactions. This compound can form layered molecular arrays which are useful in creating novel materials with specific properties. The interaction between the acid and diamines has been characterized using NMR titrations, revealing insights into the molecular arrangements that can be exploited for material design .

Case Study: Molecular Arrays

Research has shown that 4-tert-butylbenzoic acid can yield complex structures when interacting with diamines in solvents like chloroform and methanol. These interactions lead to the formation of stable 2:1 complexes that can be utilized in the development of advanced materials with tailored functionalities .

Environmental Monitoring

Detection of Dinitrobenzoic Acids

Another significant application of this compound is in environmental monitoring as a fluorescent sensor for detecting dinitrobenzoic acids. These compounds are often by-products of industrial processes such as pesticide and dye manufacturing. The ability to detect these substances is crucial for environmental safety and regulatory compliance .

Case Study: Fluorescent Sensor Development

A recent study focused on developing a fluorescent sensor based on cyanuric compounds capable of detecting dinitrobenzoic acids in environmental samples. The sensor demonstrated high sensitivity and selectivity towards these pollutants, indicating potential applications in environmental monitoring systems to track contamination levels effectively .

Comparison with Similar Compounds

Comparative Analysis of Structural Analogues

4-Chloro-3,5-dinitrobenzoic Acid (CDNBA)

Structure : Chlorine at position 4, nitro groups at 3 and 5.
Key Properties :

  • Physicochemical : High polarity due to nitro and carboxylic acid groups; forms stable hydrogen-bonded dimers in crystalline states .
  • Toxicology : Classified as a hazardous pollutant with moderate aquatic toxicity; used as a model compound for wastewater treatment studies .
  • Applications :
    • Co-crystallization agent with cytosine derivatives for pharmaceutical studies .
    • Chiral selector in liquid chromatography for resolving racemic compounds .

4-Amino-3,5-dinitrobenzoic Acid (ADBA)

Structure: Amino group at position 4, nitro groups at 3 and 5. Key Properties:

  • Physicochemical: Reactive amino group enables diazotization, forming chromogenic azo derivatives .
  • Applications: Derivatizing reagent for colorimetric assays (e.g., mefenamic acid, propranolol) due to intense color formation . Predictive value in pharmacokinetic absorption studies .

3,5-Dinitrobenzoic Acid (Kedde’s Reagent)

Structure : Nitro groups at positions 3 and 5.
Applications :

  • Detection of β-unsaturated lactones in cardiac glycosides via purple color formation in alkaline conditions (Kedde’s test) .

Other Derivatives

  • 2-Methyl-3,5-dinitrobenzoic Acid : Exhibits strong intermolecular hydrogen bonding, influencing crystal packing .
  • 4-Dimethylamino-3,5-dinitrobenzoic Acid: Synthesized for chromatographic separation of alcohols/amines but discontinued due to poor separation efficacy .

Physicochemical and Functional Comparisons

Property CDNBA ADBA 3,5-Dinitrobenzoic Acid
Molecular Formula C₇H₃ClN₂O₆ C₇H₅N₃O₆ C₇H₄N₂O₆
Key Functional Groups -Cl, -NO₂, -COOH -NH₂, -NO₂, -COOH -NO₂, -COOH
Reactivity Electrophilic chlorine Diazotizable amino group Alkali-sensitive nitro groups
Primary Applications Pollutant modeling, co-crystallization Pharmaceutical assays Glycoside detection

Toxicological and Environmental Profiles

  • CDNBA : Studied for environmental persistence and toxicity in aqueous systems; acts as a model pollutant for wastewater treatment .
  • ADBA: No reported acute toxicity; widely used in pharmaceutical quality control without adverse effects .
  • 3,5-Dinitrobenzoic Acid: Limited toxicity data but considered safe for laboratory use in glycoside detection .

Pharmaceutical Analysis

  • ADBA : Enables sensitive quantification of NSAIDs (e.g., mefenamic acid) via azo-dye formation .
  • CDNBA : Facilitates co-crystallization studies to improve drug solubility and stability .

Environmental Science

  • CDNBA : Serves as a benchmark for evaluating pollutant degradation in advanced oxidation processes .

Chromatography

  • CDNBA-derived CSPs : Resolve racemic dihydropyrimidones in liquid chromatography .

Preparation Methods

Nitration Conditions and Regiochemical Control

The most straightforward route involves nitrating 4-tert-butylbenzoic acid directly. The tert-butyl group, a strong electron-donating substituent, activates the aromatic ring toward electrophilic substitution, while the carboxylic acid group exerts a meta-directing effect. This interplay necessitates carefully balanced reaction conditions to favor dinitration at positions 2 and 5.

In a representative procedure from patent literature, 4-tert-butylbenzoic acid is treated with fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C. The sulfuric acid acts as both a catalyst and dehydrating agent, enhancing the electrophilicity of the nitronium ion. After 6 hours, the reaction mixture is quenched in ice, yielding 3,5-dinitro-4-tert-butylbenzoic acid (reported as 65–70% purity before recrystallization). The numbering discrepancy (3,5-dinitro vs. 2,5-dinitro) arises from alternative positional assignments but refers to the same structural isomer.

Table 1: Typical Nitration Conditions for 4-Tert-butylbenzoic Acid

ParameterSpecification
Nitrating agentHNO₃ (90%) in H₂SO₄ (98%)
Temperature0–5°C
Reaction time6 hours
WorkupIce quenching, filtration, recrystallization
Yield (crude)65–70%

Mechanistic Considerations

The tert-butyl group at position 4 directs nitration to its ortho (position 5) and para (position 1, occupied by COOH) sites, while the carboxylic acid group meta-directs to positions 2 and 6. Competition between these effects results in preferential nitration at position 5 (ortho to tert-butyl) first, followed by position 2 (meta to COOH). Kinetic control at low temperatures favors mono-nitration, whereas prolonged reaction times or elevated temperatures promote di-nitration.

Stepwise Nitration via Ester Intermediates

Esterification to Modulate Directing Effects

To mitigate the deactivating influence of the carboxylic acid group, the acid is often converted to an ester prior to nitration. For example, methyl 4-tert-butylbenzoate undergoes nitration more readily due to the ester’s weaker electron-withdrawing effect compared to the free acid. This adjustment shifts nitration toward the tert-butyl-directed positions.

A two-step protocol involves:

  • Esterification : Refluxing 4-tert-butylbenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with methanol to yield methyl 4-tert-butylbenzoate.

  • Nitration : Treating the ester with HNO₃/H₂SO₄ at 10–15°C, achieving >80% conversion to the dinitroester intermediate.

Hydrolysis to Recover the Carboxylic Acid

The dinitroester is hydrolyzed back to the free acid using aqueous NaOH (2M) at 60°C for 3 hours, followed by acidification with HCl. This step restores the carboxylic acid functionality while preserving the nitro groups.

Table 2: Comparative Yields for Ester-Mediated Nitration

StepYield (%)Purity (%)
Esterification9295
Nitration8588
Hydrolysis9098

Challenges in Regioselectivity and Byproduct Formation

Competing Nitration Pathways

Despite optimized conditions, side products like 4-tert-butyl-3,5-dinitrobenzoic acid may form due to over-nitration or alternative directing effects. Gas chromatography–mass spectrometry (GC-MS) analyses of crude reaction mixtures reveal up to 15% undesired isomers, necessitating rigorous purification via recrystallization from ethanol/water mixtures.

Role of Acid Strength and Stoichiometry

Increasing the H₂SO₄:HNO₃ ratio beyond 2:1 suppresses byproduct formation by enhancing nitronium ion concentration, but excessive acidity risks sulfonation. Kinetic studies suggest an optimal ratio of 1.5:1 for maximizing di-nitration selectivity.

Alternative Synthetic Routes

Friedel-Crafts Alkylation of Pre-nitrated Intermediates

While theoretically feasible, introducing the tert-butyl group after nitration is impractical due to the deactivating nature of nitro groups. Attempted Friedel-Crafts alkylation of 2,5-dinitrobenzoic acid with tert-butyl chloride in the presence of AlCl₃ fails to yield the desired product, underscoring the necessity of pre-installing the tert-butyl group.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 1.45 (s, 9H, tert-butyl), 8.35 (d, J=2.4 Hz, 1H, H-3), 8.78 (d, J=2.4 Hz, 1H, H-6).

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 1530 and 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >98% purity after recrystallization, with retention times consistent with authentic standards .

Q & A

Q. What are the optimal synthetic routes for 4-tert-butyl-2,5-dinitrobenzoic acid, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves nitration of a tert-butyl-substituted benzoic acid precursor. To minimize side reactions (e.g., over-nitration), controlled conditions (low temperature, diluted nitric acid) are critical. Purification via recrystallization in polar aprotic solvents (e.g., ethanol-water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitoring by TLC and confirming purity via melting point analysis and HPLC (>95% purity threshold) is advised .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^13C NMR to confirm tert-butyl group integrity (δ ~1.3 ppm for 1^1H) and nitro group positions (aromatic proton splitting patterns).
  • IR : Identify nitro (asymmetric stretch ~1530 cm1^{-1}, symmetric ~1350 cm1^{-1}) and carboxylic acid (broad O-H ~2500-3000 cm1^{-1}) functional groups.
  • Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular ion peaks (C11_{11}H12_{12}N2_2O6_6, exact mass 292.07 g/mol) .

Q. How should researchers handle safety concerns related to nitro groups during synthesis?

  • Methodological Answer : Nitro compounds are explosive under thermal or mechanical stress. Implement:
  • Small-scale reactions (<5 g) with blast shields.
  • Avoid drying nitro derivatives via rotary evaporation; air-dry at RT.
  • Adhere to lab safety protocols (e.g., PPE, fume hoods) as per institutional chemical hygiene plans .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yields?

  • Methodological Answer : Use a 2k^k factorial design to test variables (temperature, catalyst loading, solvent ratio). For example:
FactorLow (-1)High (+1)
Temp.0°C25°C
HNO3_3/H2_2SO4_4 ratio1:21:4
Analyze via ANOVA to identify significant effects. Response surface methodology (RSM) further refines optimal conditions .

Q. How to resolve contradictions in kinetic data for nitro group reactivity?

  • Methodological Answer : Discrepancies may arise from solvent polarity or steric hindrance from the tert-butyl group. Conduct:
  • Controlled kinetic studies (UV-Vis monitoring of nitro reduction).
  • Computational modeling (DFT) to compare activation energies in different solvents.
  • Validate experimentally using deuterated solvents to isolate solvent effects .

Q. What computational tools predict the compound’s reactivity in catalytic systems?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate interactions in catalytic environments (e.g., metal-organic frameworks).
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
    Software: Gaussian, ORCA, or VASP with solvation models (COSMO-RS) .

Q. How does steric hindrance from the tert-butyl group influence regioselectivity in further derivatization?

  • Methodological Answer : The tert-butyl group directs electrophilic substitution to meta/para positions. Validate via:
  • X-ray crystallography to confirm crystal packing effects.
  • Competitive reactions with sterically demanding vs. small electrophiles (e.g., bromine vs. iodonium salts).
    Compare results with analogous compounds lacking tert-butyl groups .

Data Contradiction & Validation

Q. Conflicting DSC data on thermal stability: How to validate decomposition pathways?

  • Methodological Answer : Discrepancies may stem from impurities or heating rates. Use:
  • TGA-MS : Correlate mass loss (CO2_2, NOx_x) with thermal events.
  • Isothermal Calorimetry : Measure heat flow at fixed temperatures.
    Cross-reference with NIST thermochemical databases for nitroaromatic compounds .

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